6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells .
Comparison with Similar Compounds
6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant enzyme inhibitory properties and applications in cancer treatment.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer its distinct photophysical and biological properties.
Properties
Molecular Formula |
C19H24FN7 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C19H24FN7/c1-3-15-17(20)19(23-13-22-15)25(2)12-14-5-9-26(10-6-14)18-16-4-7-24-27(16)11-8-21-18/h4,7-8,11,13-14H,3,5-6,9-10,12H2,1-2H3 |
InChI Key |
ZDGJMFGUDONAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=CN4C3=CC=N4)F |
Origin of Product |
United States |
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